molecular formula C14H11IO3S B1211398 P-(2'-Iodo-5'-thenoyl)hydrotropic acid

P-(2'-Iodo-5'-thenoyl)hydrotropic acid

Cat. No.: B1211398
M. Wt: 386.21 g/mol
InChI Key: UIZPHGUBGPJBAR-QMMMGPOBSA-N
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Description

P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by an aryl group and a phenyl group. The molecular formula of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid is C₁₄H₁₁IO₃S, and it has a molecular weight of 386.205 Da

Preparation Methods

The synthesis of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid involves several steps. One common synthetic route includes the iodination of a thiophene derivative followed by the introduction of a hydrotropic acid moiety. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process.

Chemical Reactions Analysis

P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid involves its interaction with specific molecular targets. One known target is the enzyme prostaglandin G/H synthase 1, where the compound acts as an inhibitor. This interaction disrupts the enzyme’s activity, leading to reduced production of prostaglandins, which are involved in inflammation and pain pathways .

Comparison with Similar Compounds

P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid can be compared with other aryl-phenylketones, such as:

  • P-(2’-Bromo-5’-Thenoyl)Hydrotropic Acid
  • P-(2’-Chloro-5’-Thenoyl)Hydrotropic Acid
  • P-(2’-Fluoro-5’-Thenoyl)Hydrotropic Acid

The uniqueness of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C14H11IO3S

Molecular Weight

386.21 g/mol

IUPAC Name

(2S)-2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18)/t8-/m0/s1

InChI Key

UIZPHGUBGPJBAR-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O

Synonyms

iodosuprofen
p-(2'-iodo-5'-thenoyl)hydrotropic acid

Origin of Product

United States

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